molecular formula C20H15N3O2 B1204511 2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE CAS No. 6056-27-5

2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE

Cat. No.: B1204511
CAS No.: 6056-27-5
M. Wt: 329.4 g/mol
InChI Key: YODCFPOOWUOURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 4-methoxyaniline with 3-pyridinecarboxaldehyde, followed by cyclization with anthranilic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the quinazolinone core.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    4-Methoxyquinazoline: A derivative with a methoxy group at the 4-position.

    3-Pyridinylquinazoline: A derivative with a pyridinyl group at the 3-position.

Uniqueness

2-(4-METHOXYPHENYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both the 4-methoxyphenyl and 3-pyridinyl substituents, which can impart distinct chemical and biological properties

Properties

CAS No.

6056-27-5

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C20H15N3O2/c1-25-16-10-8-14(9-11-16)19-22-18-7-3-2-6-17(18)20(24)23(19)15-5-4-12-21-13-15/h2-13H,1H3

InChI Key

YODCFPOOWUOURW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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